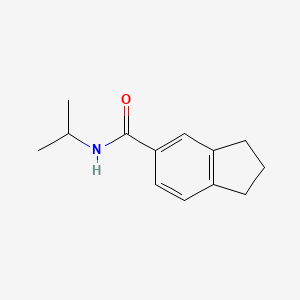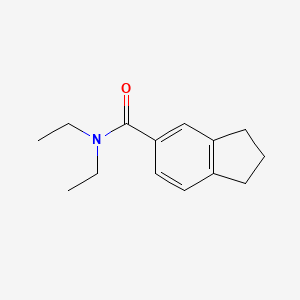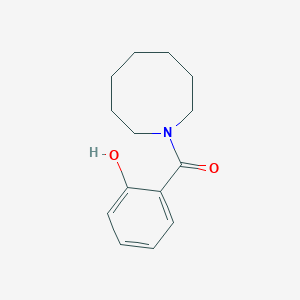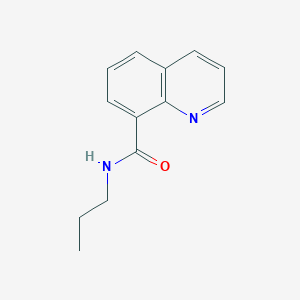
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone also works by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body. In addition, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have an analgesic effect, which can help alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a significant effect on the central nervous system and cancer cells, making it a potential candidate for the development of new therapies. However, one limitation of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential toxicity. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies should investigate the optimal dosage and administration of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone for the treatment of neurological disorders and cancer. In addition, further research should be conducted to investigate the potential toxicity of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and its effects on the body. Finally, studies should investigate the potential interactions of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone with other drugs and medications.
Conclusion:
In conclusion, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, which can help alleviate symptoms of neurological disorders and inhibit the growth of cancer cells. While (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications and its effects on the body.
Synthesemethoden
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-Ethoxyphenylacetonitrile with 4-Hydroxypiperidine in the presence of sodium hydride and DMF. The resulting product is then treated with acetic anhydride in the presence of pyridine to yield (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an inhibitory effect on cancer cell growth, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-5-3-11(4-6-13)14(17)15-9-7-12(16)8-10-15/h3-6,12,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKLZCJTLTAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

